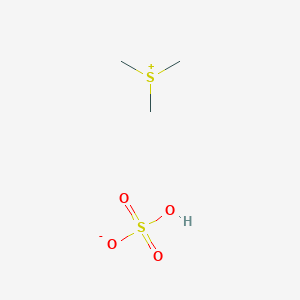
hydrogen sulfate;trimethylsulfanium
Overview
Description
hydrogen sulfate;trimethylsulfanium is an organosulfur compound characterized by the presence of a sulfonium cation and a sulfate anion. The sulfonium cation is a positively charged sulfur atom bonded to three methyl groups, while the sulfate anion consists of a sulfur atom surrounded by four oxygen atoms. This compound is known for its applications in organic synthesis and as a precursor for sulfur ylides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfonium compounds can be synthesized by treating a suitable alkyl halide with a thioether. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide: [ (CH_3)_2S + CH_3I \rightarrow [(CH_3)_3S]+I- ] This reaction typically occurs under mild conditions and can be carried out in a solvent such as ethanol .
Industrial Production Methods: Industrial production of sulfonium, trimethyl-, sulfate (1:1) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: hydrogen sulfate;trimethylsulfanium undergoes various types of reactions, including:
Oxidation: The sulfonium cation can be oxidized to form sulfoxonium ions.
Substitution: The methyl groups attached to the sulfur atom can be substituted with other alkyl or aryl groups.
Deprotonation: The compound can undergo deprotonation to form sulfur ylides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Alkyl halides and aryl halides are commonly used reagents.
Deprotonation: Strong bases such as sodium hydride or potassium tert-butoxide are used to generate sulfur ylides.
Major Products Formed:
Oxidation: Formation of sulfoxonium ions.
Substitution: Formation of substituted sulfonium salts.
Deprotonation: Formation of sulfur ylides.
Scientific Research Applications
hydrogen sulfate;trimethylsulfanium has a wide range of applications in scientific research:
Biology: Studied for its potential role in biological methylation processes.
Medicine: Investigated for its potential use in drug development and as a component of certain pharmaceuticals.
Industry: Used in the production of herbicides and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of sulfonium, trimethyl-, sulfate (1:1) involves the formation of sulfur ylides through deprotonation. These ylides act as nucleophiles and participate in various organic reactions, such as the Corey-Chaykovsky reaction, to form epoxides and aziridines . The sulfonium cation’s ability to stabilize positive charges and accept electron density makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Sulfonium, dimethyl-, sulfate (11): Similar structure but with two methyl groups instead of three.
Sulfonium, ethyl-, sulfate (11): Contains ethyl groups instead of methyl groups.
Sulfonium, phenyl-, sulfate (11): Contains a phenyl group instead of methyl groups
Uniqueness: hydrogen sulfate;trimethylsulfanium is unique due to its high stability and reactivity. The presence of three methyl groups enhances its ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
121679-49-0 |
|---|---|
Molecular Formula |
C3H10O4S2 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
hydrogen sulfate;trimethylsulfanium |
InChI |
InChI=1S/C3H9S.H2O4S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
ALALNHBRSNEZAC-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
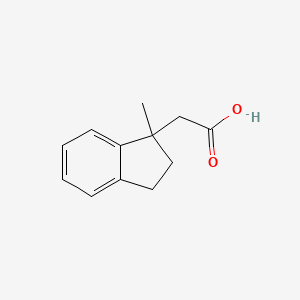
![N~1~-([1,1'-Biphenyl]-2-yl)benzene-1,2-diamine](/img/structure/B8592450.png)

![8-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8592471.png)
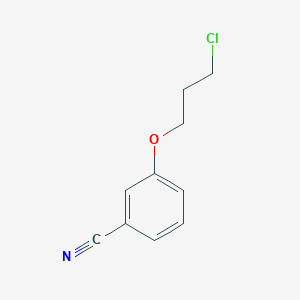
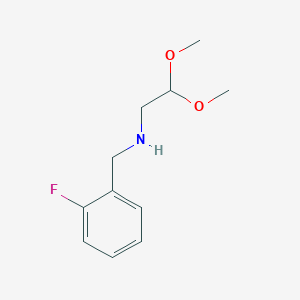


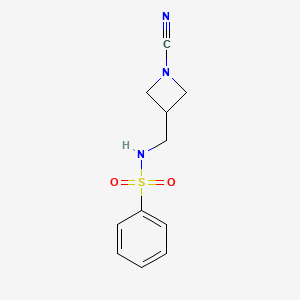
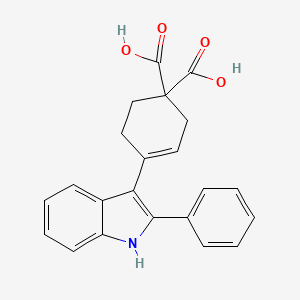

![3-[(2-Thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B8592539.png)
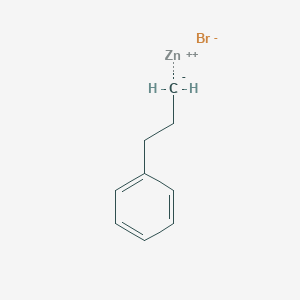
![4-[1-(4-Bromo-2-methyl-phenyl)-1-methyl-ethyl]-morpholine](/img/structure/B8592552.png)
